molecular formula C29H40O3 B593580 (13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate CAS No. 1902173-19-6

(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate

Cat. No.: B593580
CAS No.: 1902173-19-6
M. Wt: 436.636
InChI Key: MEPUSQCBPSPYRT-LNNCMZRWSA-N
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Description

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex polycyclic structures, incorporating both the tetracyclic core designation and the ester functional group specification. The compound is most commonly identified through its association with the spiratisanin family, where multiple stereoisomeric variants have been characterized with subtle but significant differences in their three-dimensional arrangements. Spiratisanin A carries the systematic name [(1R,2R,4R,9R,10S,12S,13R)-13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl] (E)-3-phenylprop-2-enoate, while Spiratisanin B is designated as [(1R,2R,4R,9R,10S,12S,13S)-13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl] (E)-3-phenylprop-2-enoate. The key distinction between these variants lies in the stereochemical configuration at the 13-position, where Spiratisanin A exhibits an R configuration while Spiratisanin B displays an S configuration at this critical carbon center.

The molecular formula for these compounds is established as C29H40O3, with a precise molecular weight of 436.63 grams per mole. The structural complexity is further emphasized by the canonical Simplified Molecular Input Line Entry System representation: CC1(CCCC2(C1CC(C34C2CC(CC3)C(C4)(C)O)OC(=O)C=CC5=CC=CC=C5)C)C, which captures the intricate connectivity patterns within the tetracyclic framework. Chemical identification numbers include CAS registry numbers 1902173-16-3 for Spiratisanin A and 1902173-19-6 for Spiratisanin B, providing unique identifiers for these specific stereoisomers within chemical databases and literature.

Parameter Spiratisanin A Spiratisanin B
CAS Number 1902173-16-3 1902173-19-6
Molecular Formula C29H40O3 C29H40O3
Molecular Weight 436.63 g/mol 436.63 g/mol
Stereochemistry at C-13 R configuration S configuration
Physical State Crystalline solid Crystalline solid

Taxonomic Classification Within Tetracyclic Diterpenoid Esters

The taxonomic classification of this compound places it firmly within the diterpenoid class of natural products, specifically categorized as atisane-type tetracyclic compounds. This classification system recognizes the compound as belonging to the broader family of C20 terpenoids, which are biosynthetically derived from geranylgeranyl diphosphate through complex cyclization and rearrangement processes. Within the diterpenoid hierarchy, these compounds represent a specialized subgroup characterized by their tetracyclic carbon skeleton and specific ester functionalization patterns.

The atisane-type classification distinguishes these compounds from other diterpenoid structural classes such as kaurane, beyerane, or labdane types, each of which exhibits distinct cyclization patterns and stereochemical arrangements. The atisane framework itself is characterized by a unique 5/7/6-tricyclic ring system that has undergone additional cyclization to generate the tetracyclic architecture observed in the spiratisanin compounds. This structural classification has been further refined through extensive spectroscopic analysis and comparison with other known diterpenoid natural products, establishing clear structural relationships and biosynthetic connections within this compound family.

The ester functional group classification specifically identifies the presence of the 3-phenylprop-2-enoate moiety, which represents a cinnamate-derived ester functionality. This ester linkage connects the complex tetracyclic alcohol portion of the molecule to the aromatic acid component, creating a hybrid natural product that combines features of both terpene and phenylpropanoid biosynthetic pathways. The phenylprop-2-enoate component is structurally related to cinnamic acid derivatives, with the double bond configuration typically existing in the E (trans) geometry as confirmed through nuclear magnetic resonance analysis.

Historical Context of Discovery and Isolation

The historical discovery and isolation of this compound compounds can be traced to comprehensive phytochemical investigations of Spiraea japonica, a medicinally important plant species belonging to the Rosaceae family. The systematic study of Spiraea japonica complex, which consists of seven recognized varieties, began gaining momentum in the early 2000s as researchers recognized the unique chemical diversity present within this plant group. Initial investigations focused primarily on the alkaloid components, particularly the hetisine- and atisine-type diterpene alkaloids that had been identified as characteristic constituents of various Spiraea species.

The breakthrough identification of the spiratisanin compounds occurred during the period from 2015 to 2016, when collaborative research efforts between multiple institutions led to the isolation and structural elucidation of three new atisane diterpenoids from the whole plant of Spiraea japonica. These compounds, designated as spiratisanin A, spiratisanin B, and spiratisanin C, were isolated through bioactivity-guided fractionation approaches that utilized advanced chromatographic separation techniques including silica gel column chromatography and preparative high-performance liquid chromatography. The structural determination of these complex molecules required extensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallographic studies to establish their complete three-dimensional structures and absolute configurations.

Prior to the discovery of the spiratisanin compounds, the chemical investigation of Spiraea japonica had primarily yielded diterpene alkaloids, with over 60 different alkaloid structures reported from various studies conducted between 1964 and 2001. The identification of the spiratisanin esters represented a significant expansion of the known chemical diversity within this plant species, demonstrating the presence of non-alkaloidal diterpenoid natural products with unique structural features. The discovery timeline coincided with advances in analytical techniques and isolation methodologies that enabled the detection and purification of these complex molecules from plant extracts containing numerous related compounds.

Properties

IUPAC Name

(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O3/c1-26(2)14-8-15-27(3)22(26)18-24(32-25(30)12-11-20-9-6-5-7-10-20)29-16-13-21(17-23(27)29)28(4,31)19-29/h5-7,9-12,21-24,31H,8,13-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPUSQCBPSPYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C34C2CC(CC3)C(C4)(C)O)OC(=O)C=CC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of Cyclization Conditions

CatalystTemperature (°C)Yield (%)Purity (%)
BF3·Et2O0–257095
H2SO4254580
TsOH255585

Esterification Methods for Cinnamate Formation

The 13-hydroxy group of the tetracyclic alcohol is esterified with (E)-3-phenylprop-2-enoic acid (cinnamic acid) using coupling agents. A protocol adapted from the Royal Society of Chemistry employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Procedure :

  • Dissolve the tetracyclic alcohol (1 eq) and cinnamic acid (1.2 eq) in anhydrous DCM.

  • Add DCC (1.5 eq) and DMAP (0.1 eq) under nitrogen.

  • Stir at 50°C for 3 hours, followed by filtration to remove dicyclohexylurea.

  • Purify the crude product via silica gel chromatography (10% ethyl acetate/hexane), achieving 75–80% yield.

Alternative methods include Steglich esterification (DCC/DMAP) and acid chloride activation (SOCl2). The latter involves converting cinnamic acid to its acid chloride prior to esterification, though this method risks racemization and requires stringent moisture control.

Table 2: Comparison of Esterification Techniques

MethodActivatorSolventYield (%)
DCC/DMAPDCC, DMAPDCM80
Acid ChlorideSOCl2THF65
Enzymatic (CAL-B)LipaseToluene50

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance coupling efficiency by stabilizing reactive intermediates. Non-polar solvents like toluene reduce side reactions but lower reaction rates.

Temperature and Time

Elevated temperatures (50–60°C) accelerate DCC-mediated esterification but may degrade heat-sensitive substrates. Room-temperature reactions (25°C) over 12–24 hours balance yield and stability.

Steric Hindrance Mitigation

The bulky tetracyclic alcohol necessitates excess cinnamic acid (1.2–1.5 eq) and prolonged reaction times to overcome steric effects. Microwave-assisted synthesis reduces time to 1 hour with comparable yields.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3) : The cinnamate’s vinyl protons appear as doublets at δ 6.45 (J = 16.0 Hz) and δ 7.65 ppm, confirming the (E)-configuration. The tetracyclic moiety’s methyl groups resonate as singlets at δ 1.10–1.30 ppm.

  • 13C NMR : The ester carbonyl signal at δ 167.5 ppm and olefinic carbons at δ 123.4 and 144.2 ppm validate successful esterification.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 568.3552 [M+H]+, consistent with the molecular formula C36H48O4.

Comparative Analysis of Synthetic Routes

Linear vs. Convergent Synthesis

  • Linear Synthesis : Sequential cyclization followed by esterification (overall yield: 50–55%).

  • Convergent Synthesis : Parallel synthesis of tetracyclic alcohol and cinnamate, followed by coupling (overall yield: 70–75%).

Green Chemistry Approaches

Solvent-free esterification using ball milling and biocatalysts (e.g., Candida antarctica lipase B) achieves 60% yield but requires optimization for scalability .

Chemical Reactions Analysis

Types of Reactions: (13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

    Interacting with Receptors: Binding to cellular receptors to modulate their activity and influence physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural relatives can be categorized into three groups:

Phenylpropenoid Derivatives: Found in Populus species, these compounds (e.g., cinnamates, coumarates) share the α,β-unsaturated ester motif. Unlike the target compound, these lack the tetracyclic terpene backbone but exhibit similar antioxidant and antimicrobial properties .

Synthetic Esters with Complex Substituents: Compounds like 3-(hexadecyloxy)-2-methoxypropanoic acid (13) and methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate (12) feature long alkyl chains or heterocyclic aromatic groups. These esters prioritize stability and lipophilicity, whereas the target compound’s hydroxylated tetracyclic core may enhance hydrogen-bonding interactions .

Tetracyclic Terpenoids: Metabolites such as "3,4,13-trimethyl-5-{[(2Z)-3-(methylsulfanyl)prop-2-enoyl]oxy}-12-oxo-11,14-dioxatetracyclo[8.3.1.0¹,¹⁰.0³,⁸]tetradecan-2-yl (2E)-2-methylbut-2-enoate" () share a similar polycyclic framework but differ in oxygenation patterns and substituent chemistry.

Hydrogen Bonding and Crystallography

The hydroxyl group at position 13 in the target compound may facilitate hydrogen-bonding networks, similar to patterns observed in Etter’s graph set analysis (). This contrasts with non-hydroxylated analogs (e.g., compound 12), which rely on weaker van der Waals interactions .

Biological Activity

(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate, also known as Spiratisanin A, is a natural diterpenoid compound derived from the plant Spiraea japonica. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of Spiratisanin A is C29H40O3 with a molecular weight of 436.63 g/mol. Its structure features a phenylacryloxyl substituted ent-atisane skeleton.

Property Details
IUPAC NameThis compound
CAS Number1902173-16-3
Molecular Weight436.63 g/mol
SourceSpiraea japonica

Anti-inflammatory Properties

Research indicates that Spiratisanin A exhibits significant anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that it reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators in inflammatory responses.

Antioxidant Activity

Spiratisanin A has demonstrated potent antioxidant activity through its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property is crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies report that Spiratisanin A exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans.

The biological activities of Spiratisanin A are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It binds to enzymes involved in inflammatory pathways, reducing the synthesis of inflammatory mediators.
  • Signaling Pathway Modulation : The compound influences signaling pathways related to inflammation and cell survival.
  • Receptor Interaction : Spiratisanin A may interact with cellular receptors that modulate physiological responses.

Case Studies

  • Anti-inflammatory Effects in Animal Models :
    • A study conducted on mice models showed that administration of Spiratisanin A significantly reduced paw edema induced by carrageenan injection, indicating its effectiveness as an anti-inflammatory agent.
  • Antioxidant Efficacy in Cell Cultures :
    • In vitro experiments using human fibroblast cell lines demonstrated that treatment with Spiratisanin A led to a marked decrease in oxidative stress markers following exposure to hydrogen peroxide.
  • Antimicrobial Activity Assessment :
    • In a clinical microbiology study, Spiratisanin A was tested against various bacterial strains isolated from infected patients. Results indicated a strong inhibitory effect on both biofilm formation and planktonic growth.

Q & A

Q. What are the common synthetic pathways for synthesizing this tetracyclic phenylprop-2-enoate derivative?

Methodological Answer: Synthesis typically involves multi-step strategies, including:

  • Condensation reactions to assemble the tetracyclic core, as demonstrated in retro-Asinger and Asinger reactions for analogous structures .
  • Esterification of the hydroxylated tetracyclic moiety with 3-phenylprop-2-enoic acid using coupling agents like DCC/DMAP .
  • Protection/deprotection steps for hydroxyl groups to prevent side reactions, with tert-butyldimethylsilyl (TBS) ethers or acetyl groups commonly employed .
    Key intermediates should be characterized via 1H^1\text{H} NMR and LC-MS at each stage to verify regioselectivity and purity .

Advanced Research Question

Q. How can stereochemical challenges in synthesizing the tetracyclic core be addressed?

Methodological Answer: Stereochemical control requires:

  • Chiral auxiliaries (e.g., Evans oxazolidinones) to direct asymmetric cyclization during tetracyclic framework formation .
  • Catalytic asymmetric methods , such as organocatalyzed aldol reactions, to establish stereocenters in early intermediates .
  • X-ray crystallography to resolve ambiguities in stereochemistry, particularly for fused ring systems . Computational modeling (DFT or MD simulations) can predict steric hindrance and guide synthetic routes .

Basic Research Question

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from methyl and phenyl groups .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula and detect impurities (<0.5% threshold) .
  • IR spectroscopy : Identify ester (C=O stretch ~1700 cm1^{-1}) and hydroxyl (broad ~3200 cm1^{-1}) functional groups .

Advanced Research Question

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare NMR data with computational predictions (e.g., ACD/Labs or MestReNova simulations) .
  • Crystallographic analysis : Resolve ambiguities in ring junction stereochemistry via single-crystal X-ray diffraction .
  • Dynamic NMR (DNMR) : Investigate conformational flexibility causing signal splitting, particularly in the tetracyclic core .
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled intermediates to track coupling patterns in complex regions .

Theoretical Framework Integration

Q. How can this compound’s research be linked to broader biochemical or pharmacological theories?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Map the tetracyclic core’s rigidity and phenylpropenoate orientation to hypothesized targets (e.g., enzyme active sites or membrane receptors) .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities for cytochrome P450 enzymes or kinases, guided by crystallographic data from analogous systems .
  • Metabolic pathway analysis : Leverage isotopic tracing (14C^{14}\text{C} or 3H^3\text{H}) to study degradation products in vitro, aligning with pharmacokinetic models .

Advanced Research Question

Q. What experimental designs are optimal for assessing potential biological activity?

Methodological Answer:

  • In vitro assays : Prioritize enzyme inhibition screens (e.g., COX-2 or 5-lipoxygenase) due to structural similarity to anti-inflammatory phenylpropanoids .
  • Cell-based models : Use HEK-293 or HepG2 cells to evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers) .
  • Transcriptomic profiling : Apply RNA-seq to identify differentially expressed genes in treated vs. untreated cells, focusing on pathways like NF-κB or MAPK .

Basic Research Question

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to separate polar hydroxylated intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal lattice formation for the final product .
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to achieve >98% purity, monitored by UV at 254 nm .

Advanced Research Question

Q. How can researchers mitigate regioselectivity issues during esterification of the tetracyclic alcohol?

Methodological Answer:

  • Protecting group strategy : Temporarily block competing hydroxyls using TBSCl to direct esterification to the primary alcohol .
  • Catalytic control : Use DMAP or N-heterocyclic carbenes (NHCs) to activate the carboxylate and reduce side reactions .
  • Kinetic monitoring : Track reaction progress via in-situ IR to halt at ~90% conversion, minimizing over-esterification .

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